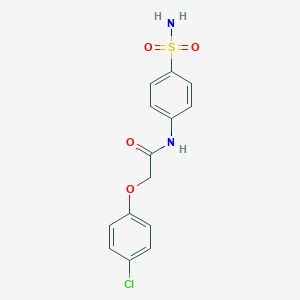
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols and their derivatives, closely related to the compound , are noted for their environmental persistence and toxicity. These compounds are often by-products of industrial activities and agricultural practices, leading to widespread environmental contamination. Research by Zuanazzi et al. (2020) and Peng et al. (2016) highlights the ecological and toxicological concerns associated with chlorophenols, including their role as precursors to more toxic compounds such as dioxins. These studies underscore the need for effective biodegradation strategies to mitigate their impact on ecosystems.
Pharmacological Applications
The sulfonamide group, present in the compound of interest, is a critical feature in many therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antiepileptics, as reviewed by Carta et al. (2012). This review sheds light on the diverse pharmacological applications of sulfonamides, suggesting potential therapeutic uses for 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide based on its chemical structure.
Antioxidant Activity and Environmental Remediation
The presence of phenolic structures in similar compounds has been associated with antioxidant activity, a property explored in the context of environmental remediation and protective effects against oxidative stress. Studies like those by Igwegbe et al. (2021) and Munteanu & Apetrei (2021) discuss the removal of pollutants and the determination of antioxidant capacity, respectively. These applications highlight the potential for 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide to contribute to environmental health and pharmacology.
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
This would involve a discussion of the potential applications of the compound and the directions for future research.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information might not be available. If you have access to a specific paper or database that you’d like me to analyze, please provide more details. I’m here to help! 😊
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUFFFYQJLUSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207307 | |
| Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide | |
CAS RN |
58590-34-4 | |
| Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058590344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




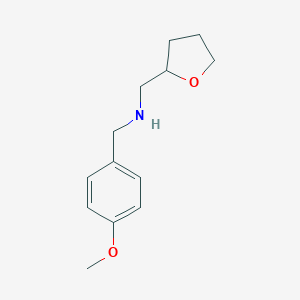

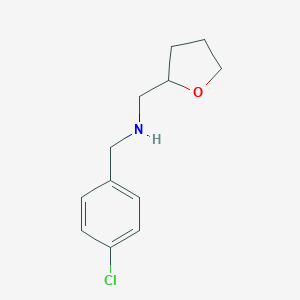

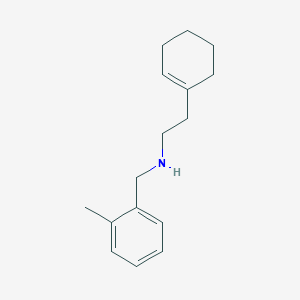
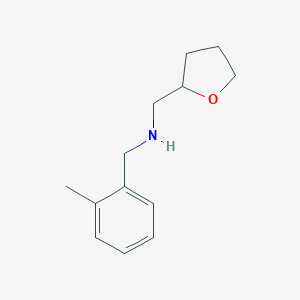
![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)


![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
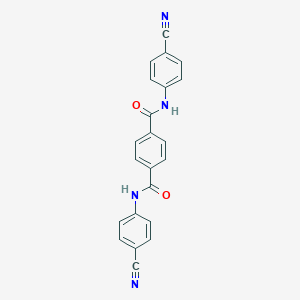
![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
